molecular formula C18H34O6 B12744058 Phloionic acid CAS No. 23843-52-9

Phloionic acid

Cat. No.: B12744058
CAS No.: 23843-52-9
M. Wt: 346.5 g/mol
InChI Key: NQBSWIGTUPEPIH-HZPDHXFCSA-N
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Description

Phloionic acid, systematically named 9,10-dihydroxyoctadecanedioic acid (C₁₈H₃₄O₆; molecular weight: 346.464 g/mol), is a dicarboxylic acid with hydroxyl groups at positions 9 and 10 of its 18-carbon chain . It is classified as an organic acid and has been identified in plant-derived biostimulants, where it contributes to root architecture modulation and stress tolerance enhancement . Its CAS registry number is 23843-52-9, and it is occasionally referenced as "floionic acid" in older literature .

This compound is distinct from phloionolic acid (9,10,18-trihydroxyoctadecanoic acid, C₁₈H₃₆O₅), which has a single carboxylic acid group and three hydroxyl groups . This structural difference impacts their solubility, reactivity, and biological roles.

Properties

CAS No.

23843-52-9

Molecular Formula

C18H34O6

Molecular Weight

346.5 g/mol

IUPAC Name

(9R,10R)-9,10-dihydroxyoctadecanedioic acid

InChI

InChI=1S/C18H34O6/c19-15(11-7-3-1-5-9-13-17(21)22)16(20)12-8-4-2-6-10-14-18(23)24/h15-16,19-20H,1-14H2,(H,21,22)(H,23,24)/t15-,16-/m1/s1

InChI Key

NQBSWIGTUPEPIH-HZPDHXFCSA-N

Isomeric SMILES

C(CCC[C@H]([C@@H](CCCCCCCC(=O)O)O)O)CCCC(=O)O

Canonical SMILES

C(CCCC(C(CCCCCCCC(=O)O)O)O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phloionic acid can be synthesized through the hydroxylation of octadecanedioic acid. One common method involves the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction typically occurs under mild conditions, yielding this compound with high selectivity .

Industrial Production Methods

Industrial production of this compound often involves the biotransformation of oleic acid using microbial enzymes. This method is advantageous due to its eco-friendly nature and the ability to produce this compound in large quantities. The process involves the use of specific strains of bacteria or fungi that can hydroxylate oleic acid at the desired positions .

Chemical Reactions Analysis

Types of Reactions

Phloionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Higher dicarboxylic acids.

    Reduction: Corresponding diols.

    Substitution: Esters and ethers.

Scientific Research Applications

Phloionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phloionic acid involves its interaction with specific molecular targets. The hydroxyl groups at the 9th and 10th positions allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities and cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phloionolic Acid (9,10,18-Trihydroxyoctadecanoic Acid)
  • Molecular Formula : C₁₈H₃₆O₅
  • Functional Groups : One -COOH, three -OH
  • Key Differences: Phloionolic acid is a monocarboxylic acid, whereas phloionic acid is a dicarboxylic acid. The additional hydroxyl group at position 18 in phloionolic acid may enhance its hydrogen-bonding capacity, influencing solubility in aqueous environments . Applications: Phloionolic acid derivatives are explored in niche pharmaceutical syntheses, while this compound is linked to plant stress responses .
Valoneic Acid
  • Molecular Formula : C₃₄H₂₄O₂₂ (a dilactone derived from ellagic acid)
  • Functional Groups: Multiple phenolic -OH, lactone rings
  • Key Differences: Valoneic acid is a polyphenolic compound with a complex aromatic structure, contrasting with this compound’s aliphatic chain. Biological Role: Acts as a potent antioxidant and enzyme inhibitor, unlike this compound’s role in root development .
Gallic Acid (3,4,5-Trihydroxybenzoic Acid)
  • Molecular Formula : C₇H₆O₅
  • Functional Groups : One -COOH, three -OH (aromatic)
  • Key Differences: Gallic acid is a low-molecular-weight phenolic acid with strong radical-scavenging activity. Unlike this compound, gallic acid is widely used in food preservation and pharmaceuticals due to its antimicrobial properties .

Functional Comparison with Biostimulant Components

This compound is co-identified in biostimulants with mannuronic acid (an uronic acid) and caffeic acid derivatives . The table below highlights their contrasting roles:

Compound Molecular Formula Key Functional Groups Primary Role in Plants Reference
This compound C₁₈H₃₄O₆ 2 -COOH, 2 -OH Root architecture modulation
Mannuronic Acid C₆H₁₀O₇ 1 -COOH, 5 -OH Cell wall polysaccharide
Caffeic Acid C₉H₈O₄ 1 -COOH, 2 -OH Antioxidant defense

Research Findings :

  • This compound’s long aliphatic chain may facilitate membrane interactions, promoting root elongation under abiotic stress .
  • Gallic acid’s aromatic structure enables superior electron donation, making it 3–5× more effective in quenching free radicals than this compound in vitro .

Q & A

Q. How should researchers structure manuscripts to meet journal requirements for this compound studies?

  • Methods Section : Detail synthesis protocols, including CAS numbers and vendor sources (e.g., Sigma-Aldrich #P1234) .
  • Supporting Information : Provide raw NMR spectra, crystallographic data (CIF files), and toxicity datasets .
  • Discussion : Contrast results with prior studies (e.g., “Our IC₅₀ of 12 µM vs. Smith et al.’s 8 µM suggests batch-dependent potency”) .

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